(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Monoamine Oxidase A MAO-A Inhibition Target Selectivity

(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a disubstituted benzofuran derivative (C15H10ClNO2, MW 271.70) featuring a 3-amino group and a 4-chlorobenzoyl moiety. This scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern dictates its biological profile, distinguishing it from other benzofuran analogs.

Molecular Formula C15H10ClNO2
Molecular Weight 271.7
CAS No. 70344-79-5
Cat. No. B2673886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone
CAS70344-79-5
Molecular FormulaC15H10ClNO2
Molecular Weight271.7
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C15H10ClNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2
InChIKeyNUBVALAAYASFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Where (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS 70344-79-5) Fits in the Benzofuran Chemical Space – A Procurement-Focused Overview


(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a disubstituted benzofuran derivative (C15H10ClNO2, MW 271.70) featuring a 3-amino group and a 4-chlorobenzoyl moiety . This scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern dictates its biological profile, distinguishing it from other benzofuran analogs. The compound is commercially available from multiple vendors at 97% purity for research use, with spectroscopic characterization (NMR, MS) confirming its identity [1].

Why a Generic Benzofuran Will Not Suffice: The Criticality of the 3-Amino-4'-Chloro Substitution Pattern in (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone


In-class substitution of benzofuran derivatives is not possible due to the extreme sensitivity of their biological activity to the substitution pattern. The 3-amino group and the 4-chlorophenyl ketone are not passive structural features; they are key pharmacophoric elements. SAR reviews on benzofuran anticancer agents explicitly note that the position of a halogen substituent on the phenyl ring is of great importance and can dramatically alter cytotoxic activity, while the nature of the halogen itself may have a lesser impact [1]. Similarly, in the context of cholinesterase inhibition, 3-aminobenzofuran derivatives exhibit potent AChE and BuChE inhibition that is highly dependent on the N-substitution pattern, making unsubstituted or differently substituted analogs ineffective surrogates [2].

Head-to-Head Comparative Evidence: Quantifying the Differentiation of (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone


MAO-A Selectivity Profile vs. Bacterial GroES: A Target Engagement Specificity Comparison

The target compound shows weak but measurable inhibition of human MAO-A with an IC50 of 40,000 nM, but shows no meaningful inhibition of the bacterial chaperonin GroES (IC50 > 100,000 nM) [1]. This contrasts with other benzofuran derivatives that may exhibit broader, less selective target engagement profiles.

Monoamine Oxidase A MAO-A Inhibition Target Selectivity

Structural Differentiation from Methyl and Hydroxy Analogs via the 3-Amino-4'-Chloro Pharmacophore

The target compound possesses a unique combination of a 3-amino group and a 4-chlorophenyl ketone (CAS 70344-79-5, MW 271.70) . Its closest reported analogs include the 4-methylphenyl analog (CAS 333435-40-8, MW 251.28) and the 4-hydroxyphenyl analog (BenchChem ID B2687261, MW 253.25) . The chlorine substituent provides distinct electronic and steric properties compared to the methyl or hydroxy groups, which is critical for target binding and is a key differentiator for library screening.

Structure-Activity Relationship Benzofuran Derivatives Medicinal Chemistry

Synthetic Accessibility and Purity Benchmarking for High-Throughput Screening

The target compound is commercially available at a high purity of 97% . This level of purity is suitable for direct use in high-throughput screening (HTS) campaigns without additional purification, reducing lead time. Synthetic routes involve the reaction of 3-amino-2-benzofuran with 4-chlorobenzoyl chloride in the presence of a base, offering a straightforward path for analog synthesis or scale-up procurement .

Synthetic Chemistry High-Throughput Screening Compound Purity

Potential as a Dual Cholinesterase Inhibitor Scaffold: Class-Level Inference from 3-Aminobenzofuran Derivatives

A series of novel 3-aminobenzofuran derivatives (compounds 5a-p) were designed and synthesized as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The most potent analog, compound 5f, exhibited mixed-type AChE inhibition and activity on AChE-induced Aβ aggregation. While specific data for the 4-chlorophenyl derivative was not reported in this study, the class-level SAR confirms that the 3-aminobenzofuran core is a validated scaffold for this indication, positioning the target compound as a logical candidate for evaluation.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase

Anticancer Potential via PLK1 PBD Inhibition: Class-Level Inference from Benzofuran Derivatives

A benzofuran derivative, MCC1019 (3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester), was reported as a selective inhibitor of the PLK1 Polo-Box Domain (PBD) with an IC50 of 16.4 μM, demonstrating significant anticancer activity in a murine lung cancer model [1]. A SAR review further highlighted that halogenated benzofurans, particularly those with a 4-chlorophenyl group, are promising anticancer leads, and the position of the halogen is more critical than its nature for cytotoxic activity [2]. This class-level evidence suggests the target compound, with its 4-chlorophenyl substituent, represents a structurally distinct candidate within this validated anticancer space.

PLK1 Polo-Box Domain Anticancer Agents Benzofuran

High-Value Application Scenarios for (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone Stemming from Comparative Evidence


Neuroscience Drug Discovery: Building Focused MAO-A Inhibitor Screening Sets

Based on the established weak but selective MAO-A inhibition profile (IC50 = 40,000 nM) and the clean profile against bacterial GroES [1], this compound is a suitable non-promiscuous starting point for neuroscience-focused screening libraries. Its 3-amino-4'-chloro scaffold is distinct from typical propargylamine-based MAO inhibitors and may offer a novel chemotype for hit-to-lead optimization in depression or neurodegenerative disease programs.

Oncology Research: PLK1 PBD-Targeted Library Design and SAR Expansion

Given the class-level evidence that halogenated benzofurans are privileged structures for PLK1 PBD inhibition [2][3], this compound is a strategic procurement choice for cancer research. It complements existing PLK1 PBD inhibitors like MCC1019 by exploring the 3-amino substitution instead of the 3-bromomethyl motif, potentially leading to improved drug-like properties while maintaining on-target activity.

Alzheimer's Disease Research: Dual Cholinesterase Inhibitor Exploration

The target compound belongs to a validated class of 3-aminobenzofuran derivatives shown to inhibit both AChE and BuChE and interfere with Aβ aggregation [4]. For research programs targeting multifunctional anti-Alzheimer's agents, procuring this specific 4-chlorophenyl variant enables comparative SAR studies against the published 2-fluorobenzyl lead (compound 5f), potentially refining the pharmacophore model for dual inhibition.

Medicinal Chemistry: Halogen-Substitution SAR Probe for Cytotoxicity Optimization

As highlighted by comprehensive SAR analysis, the position of the halogen on the benzofuran scaffold is a more critical determinant of anticancer activity than the type of halogen [3]. This compound, featuring the favored 4-chloro substitution, is an essential procurement for systematic SAR studies aimed at optimizing cytotoxicity against cancer cell lines such as MCF-7, A549, and HeLa, while minimizing off-target effects.

Quote Request

Request a Quote for (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.